molecular formula C12H12Br2O3 B12461226 (E)-3-(3,5-dibromo-4-isopropoxyphenyl)acrylic acid

(E)-3-(3,5-dibromo-4-isopropoxyphenyl)acrylic acid

Cat. No.: B12461226
M. Wt: 364.03 g/mol
InChI Key: QHPSMOMFVVXVFT-UHFFFAOYSA-N
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Description

(E)-3-(3,5-dibromo-4-isopropoxyphenyl)acrylic acid is an organic compound characterized by the presence of bromine atoms and an isopropoxy group attached to a phenyl ring, along with an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,5-dibromo-4-isopropoxyphenyl)acrylic acid typically involves the bromination of a suitable precursor, followed by the introduction of the isopropoxy group and the acrylic acid moiety. One common method involves the bromination of 4-isopropoxyphenylacetic acid, followed by a Wittig reaction to introduce the acrylic acid group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the Wittig reaction is carried out using a phosphonium ylide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,5-dibromo-4-isopropoxyphenyl)acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as methoxy or ethoxy groups.

Scientific Research Applications

(E)-3-(3,5-dibromo-4-isopropoxyphenyl)acrylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (E)-3-(3,5-dibromo-4-isopropoxyphenyl)acrylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and isopropoxy group can enhance binding affinity to specific targets, while the acrylic acid moiety can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.

Properties

Molecular Formula

C12H12Br2O3

Molecular Weight

364.03 g/mol

IUPAC Name

3-(3,5-dibromo-4-propan-2-yloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H12Br2O3/c1-7(2)17-12-9(13)5-8(6-10(12)14)3-4-11(15)16/h3-7H,1-2H3,(H,15,16)

InChI Key

QHPSMOMFVVXVFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)C=CC(=O)O)Br

Origin of Product

United States

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